![molecular formula C8H10N4O2S2 B6422958 2-({4-[(carbamoylmethyl)sulfanyl]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 924825-28-5](/img/structure/B6422958.png)
2-({4-[(carbamoylmethyl)sulfanyl]pyrimidin-2-yl}sulfanyl)acetamide
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Description
“2-({4-[(carbamoylmethyl)sulfanyl]pyrimidin-2-yl}sulfanyl)acetamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that compounds with similar structures have been studied for their potential biological activities .
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-({4-[(carbamoylmethyl)sulfanyl]pyrimidin-2-yl}sulfanyl)acetamide”, similar compounds have been synthesized through various methods . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate has been synthesized by reacting 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate .Future Directions
The future directions for research on “2-({4-[(carbamoylmethyl)sulfanyl]pyrimidin-2-yl}sulfanyl)acetamide” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the interest in similar compounds for their biological activities , this compound could also be a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have shown in vitro activity against hiv-1/2 , suggesting that this compound may also target proteins involved in the life cycle of these viruses.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through the formation of covalent bonds, leading to the inhibition of the target proteins .
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the replication cycle of viruses, possibly by inhibiting key enzymes or disrupting viral protein synthesis .
Result of Action
Based on its potential antiviral activity, it may inhibit viral replication, leading to a decrease in viral load and potentially contributing to the control of viral infections .
properties
IUPAC Name |
2-[2-(2-amino-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S2/c9-5(13)3-15-7-1-2-11-8(12-7)16-4-6(10)14/h1-2H,3-4H2,(H2,9,13)(H2,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLBYVZRUTUHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1SCC(=O)N)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Carbamoylmethylthio)pyrimidin-4-ylthio]acetamide |
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